Triethylene glycol monobenzyl ether

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

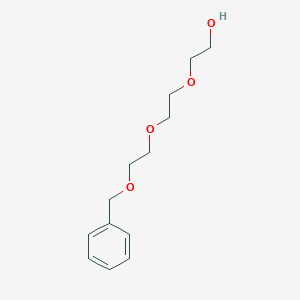

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPHZILZNXDCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371989 | |

| Record name | Triethylene Glycol Monobenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55489-58-2 | |

| Record name | Triethylene Glycol Monobenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2-[2-(benzyloxy)ethoxy]ethoxy}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triethylene Glycol Monobenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Triethylene Glycol Monobenzyl Ether, a versatile intermediate compound with applications in various fields, including as a PEG-based PROTAC linker in drug development.[1] This document details the experimental protocols for its synthesis via the Williamson ether synthesis and outlines the analytical methods for its characterization.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide of triethylene glycol reacts with benzyl (B1604629) chloride to form the desired ether.

Experimental Protocol: Williamson Ether Synthesis

A widely cited protocol for the synthesis of this compound is as follows[4]:

Materials:

-

Triethylene glycol

-

Sodium hydroxide (B78521) (NaOH)

-

Benzyl chloride

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Alkoxide Formation: Dissolve triethylene glycol (0.2 mol) in an aqueous solution of sodium hydroxide (8 g in 8 mL of water). Stir the mixture for 10 minutes to form the sodium salt of triethylene glycol.

-

Etherification: Slowly add benzyl chloride (0.062 mol) to the reaction mixture. Heat the mixture to 100°C and stir continuously overnight.

-

Work-up: After the reaction is complete, dilute the crude product with a saturated sodium chloride solution (500 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 400 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel. Elute with a solvent system of ethyl acetate, followed by a mixture of ethyl acetate and methanol (10:1, v/v). This process yields the pure this compound as a light yellow oil.[4]

A reported yield for this synthesis is 67%.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 55489-58-2 | [4][5] |

| Molecular Formula | C₁₃H₂₀O₄ | [6] |

| Molecular Weight | 240.30 g/mol | [6][7] |

| Appearance | Light yellow oily liquid | [4] |

| Boiling Point | 358 °C at 760 mmHg | [5][6] |

| Density | 1.09 g/cm³ | [5][7] |

| Refractive Index | 1.505 | [6] |

| Flash Point | 170.3 °C | [6] |

| Storage Temperature | 4°C | [5] |

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra would provide valuable information.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| Ar-H | 7.25-7.40 | multiplet | 5H |

| -O-CH₂ -Ar | 4.55 | singlet | 2H |

| -O-CH₂ -CH₂-O- | 3.60-3.80 | multiplet | 10H |

| -CH₂-OH | (variable) | singlet (broad) | 1H |

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (ppm, predicted) |

| Ar-C (quaternary) | ~138 |

| Ar-C H | ~128 |

| -O-C H₂-Ar | ~73 |

| -O-C H₂-CH₂-O- | ~70-72 |

| HO-C H₂- | ~61 |

Note: The predicted chemical shifts are based on the analysis of similar structures containing benzyl and triethylene glycol moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹, predicted) | Intensity |

| O-H stretch (alcohol) | 3600-3200 | Strong, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-O stretch (ether) | 1150-1085 | Strong |

| C-O stretch (primary alcohol) | ~1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data:

| Ion | m/z (predicted) |

| [M]⁺ (Molecular Ion) | 240.14 |

| [M+Na]⁺ | 263.13 |

| [M+K]⁺ | 279.10 |

| [C₇H₇]⁺ (benzyl cation) | 91.05 |

Visualizing the Synthesis and Characterization Workflow

To illustrate the logical flow of the synthesis and characterization process, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis of this compound.

Caption: Logical workflow for the characterization of the synthesized product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound | 55489-58-2 [chemicalbook.com]

- 5. This compound | 55489-58-2 [sigmaaldrich.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 55489-58-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Physicochemical Properties of Triethylene Glycol Monobenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monobenzyl ether is a high-boiling point, colorless to light yellow liquid that serves as a crucial bifunctional molecule in various scientific applications. Its unique structure, incorporating a hydrophilic triethylene glycol chain and a hydrophobic benzyl (B1604629) group, imparts a balance of properties that make it particularly valuable as a chemical intermediate. In the realm of drug development, it has gained significant attention as a flexible and effective PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its physicochemical properties, experimental protocols for their determination, and its role in advanced therapeutic modalities.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for its application in chemical synthesis, formulation development, and for predicting its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀O₄ | [1] |

| Molecular Weight | 240.30 g/mol | [2] |

| CAS Number | 55489-58-2 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 131-134 °C at 0.07 mmHg | [3] |

| Melting Point | Decomposes at 158 °C | N/A |

| Density | 1.09 g/cm³ | [2] |

| Refractive Index | 1.505 | N/A |

| Flash Point | 170.3 °C | N/A |

| LogP (calculated) | 1.22870 | N/A |

| pKa (predicted) | 14.36 ± 0.10 | N/A |

| Solubility | The hydrophilic polyethylene (B3416737) glycol (PEG) component enhances water solubility. It is also expected to be soluble in a range of polar organic solvents such as ethanol, methanol, and acetone, a characteristic of other glycol ethers. | [4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use and for ensuring reproducibility in research and development.

Synthesis of this compound[1]

This protocol describes a common method for the synthesis of this compound via Williamson ether synthesis.

Materials:

-

Triethylene glycol

-

Sodium hydroxide (B78521) (NaOH)

-

Benzyl chloride

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Methanol

Procedure:

-

Dissolve 30 g (0.2 mol) of triethylene glycol in an aqueous solution of sodium hydroxide (8 g NaOH in 8 mL H₂O).

-

Stir the mixture for 10 minutes at room temperature.

-

Slowly add 7 mL (0.062 mol) of benzyl chloride to the reaction mixture.

-

Heat the reaction to 100 °C and continue stirring overnight.

-

After the reaction is complete, cool the mixture and dilute it with 500 mL of saturated sodium chloride solution.

-

Extract the crude product with dichloromethane (2 x 400 mL).

-

Combine the organic layers and dry them over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the resulting light yellow oil by column chromatography using silica gel as the stationary phase and a gradient of ethyl acetate to ethyl acetate/methanol (10:1, v/v) as the eluent.

-

The final product is obtained as a light yellow oil (yield: 9.87 g, 67%).

Determination of Boiling Point (Micro Method)

For high-boiling liquids like this compound, a micro-boiling point determination is often employed to minimize sample usage.

Apparatus:

-

Thiele tube or a similar heating block

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the capillary tube (open end down) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in the Thiele tube filled with mineral oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Melting Point (Decomposition)

Since this compound decomposes upon melting, the observed "melting point" is more accurately a decomposition temperature.

Apparatus:

-

Melting point apparatus with a heating block and a viewing lens

-

Capillary tubes (sealed at one end)

Procedure:

-

Finely powder a small amount of the sample if it is a solid at room temperature (note: this compound is a liquid). For a liquid, introduce a small amount into the capillary tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) when approaching the expected decomposition temperature.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the sample shows signs of decomposition, such as darkening, charring, or gas evolution. This is the decomposition temperature.

Qualitative Determination of Solubility

This protocol provides a general method for assessing the solubility of a liquid in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Small test tubes

-

Vortex mixer or stirring rod

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean test tube.

-

Add a few drops of this compound to the solvent.

-

Vortex or stir the mixture thoroughly for about one minute.

-

Observe the mixture. If the liquid forms a single, clear phase, it is considered soluble. If the mixture remains cloudy, forms distinct layers, or contains undissolved droplets, it is considered insoluble or partially soluble.

-

Repeat the process for each solvent to be tested.

Role in Drug Development: A PROTAC Linker

This compound is a valuable building block in the development of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins associated with disease.

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

This compound serves as a precursor to the flexible polyethylene glycol (PEG) linker. The benzyl group can be deprotected to reveal a reactive hydroxyl group, which can then be used to attach one of the ligands. The inherent flexibility and hydrophilicity of the PEG chain are critical for the PROTAC's function.

Key Functions of the PEG Linker in PROTACs:

-

Solubility: The PEG component enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability and distribution in the body.

-

Ternary Complex Formation: The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This spatial arrangement is necessary for the efficient transfer of ubiquitin to the target protein.

-

Cell Permeability: The linker can influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below. The PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a systematic process of design, synthesis, and biological evaluation.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

This compound is a versatile chemical intermediate with a well-defined set of physicochemical properties that make it highly suitable for applications in organic synthesis and, most notably, in the burgeoning field of targeted protein degradation. Its role as a precursor to flexible and hydrophilic PEG linkers is integral to the design of effective PROTACs. This guide provides researchers, scientists, and drug development professionals with the core technical information needed to effectively utilize this compound in their work, from understanding its fundamental properties to its application in complex therapeutic modalities.

References

A Technical Guide to the Spectral Analysis of Triethylene Glycol Monobenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for triethylene glycol monobenzyl ether, a key building block in various chemical syntheses, including its application as a PROTAC linker. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Molecular Structure

Chemical Name: 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-ol CAS Number: 55489-58-2 Molecular Formula: C₁₃H₂₀O₄ Molecular Weight: 240.30 g/mol

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.39 - 7.27 | m | 5H | Ar-H |

| 4.58 | s | 2H | Ar-CH₂ -O |

| 3.75 - 3.55 | m | 12H | O-CH₂ -CH₂ -O |

| 2.90 (broad) | s | 1H | OH |

Note: Data is inferred from typical chemical shifts for similar structures.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 138.5 | Ar-C (quaternary) |

| 128.4 | Ar-C H |

| 127.7 | Ar-C H |

| 127.6 | Ar-C H |

| 73.3 | Ar-C H₂-O |

| 72.5 | O-C H₂-CH₂-OH |

| 70.8 | O-C H₂-CH₂-O |

| 70.5 | O-C H₂-CH₂-O |

| 70.3 | O-C H₂-CH₂-O |

| 69.3 | O-CH₂-C H₂-O-Ar |

| 61.7 | HO-C H₂ |

Note: Predicted values based on analogous structures such as triethylene glycol and its derivatives, as direct experimental data for the title compound was not available in the search results.[1][2][3]

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (alcohol) |

| 3030 | Medium | C-H stretch (aromatic) |

| 2920, 2870 | Strong | C-H stretch (aliphatic) |

| 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 1100 | Strong | C-O stretch (ether) |

| 740, 700 | Strong | C-H bend (aromatic, monosubstituted) |

Note: Characteristic absorption bands are inferred from the spectra of triethylene glycol and other aromatic ethers, as a specific spectrum for this compound was not found.[3][4]

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 240.13 | [M]⁺ (Molecular Ion) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl (B1604629) group) |

| 45.03 | [C₂H₅O]⁺ (Fragment from ethylene (B1197577) glycol unit) |

Note: Fragmentation pattern is predicted based on the common fragmentation of ethers, which involves cleavage of C-O and C-C bonds.[5][6] The molecular ion peak is expected for the parent compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

-

Analysis: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.[7]

-

Analysis: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.[8]

-

Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound and the relationships between the different spectral techniques.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Triethylene glycol(112-27-6) 13C NMR spectrum [chemicalbook.com]

- 3. Triethylene glycol [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Triethylene glycol monomethyl ether | C7H16O4 | CID 8178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

Solubility of triethylene glycol monobenzyl ether in organic solvents

An In-depth Technical Guide to the Solubility of Triethylene Glycol Monobenzyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from closely related and structurally similar compounds, namely triethylene glycol monomethyl ether and triethylene glycol monoethyl ether, to provide a robust qualitative and extrapolated understanding of its solubility profile.

Introduction to this compound

This compound is a high-boiling point, low-volatility solvent with a chemical structure that imparts both hydrophilic and lipophilic characteristics. This amphiphilic nature is attributed to the presence of a hydroxyl group, ether linkages, and a benzyl (B1604629) group. These structural features are key determinants of its solubility in a wide range of organic solvents. Glycol ethers, as a class, are recognized for their excellent solvency properties.[1]

Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility of its close structural analogs, triethylene glycol monomethyl ether and triethylene glycol monoethyl ether, provides strong predictive insights. The benzyl group in this compound is expected to increase its solubility in aromatic and less polar solvents compared to its methyl and ethyl counterparts.

Qualitative Solubility Summary

The following table summarizes the expected solubility of this compound in a range of common organic solvents based on the known properties of similar glycol ethers.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl group and ether linkages of the glycol ether can form hydrogen bonds with alcohols. Data for the methyl and ethyl ethers show complete miscibility.[2][3] |

| Ketones | Acetone | Miscible | Acetone is a polar aprotic solvent that can interact favorably with the polar parts of the glycol ether. Data for the methyl and ethyl ethers show complete miscibility.[2][3] |

| Ethers | Diethyl Ether | Miscible | The ether linkages in both the solvent and solute promote miscibility. Data for the methyl and ethyl ethers show complete miscibility.[2][3] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble to Miscible | The benzyl group in this compound enhances its affinity for aromatic solvents through pi-pi stacking interactions. Triethylene glycol monomethyl ether is completely soluble in benzene.[3][4] |

| Halogenated Hydrocarbons | Dichloromethane (B109758), Carbon Tetrachloride | Soluble to Miscible | Triethylene glycol monomethyl ether is completely soluble in carbon tetrachloride.[3][4] The polarity of dichloromethane also suggests good solubility. |

| Esters | Ethyl Acetate | Miscible | Triethylene glycol monoethyl ether is miscible with ethyl acetate.[2] |

| Non-polar Hydrocarbons | Heptane (B126788), Hexane | Sparingly Soluble to Insoluble | The overall polarity of the glycol ether limits its solubility in non-polar aliphatic hydrocarbons. Triethylene glycol monomethyl ether has low solubility in heptane (1.5 wt%).[3][4] |

| Water | Miscible | The hydrophilic portion of the molecule (hydroxyl group and ether linkages) allows for hydrogen bonding with water. Related glycol ethers are miscible with water.[3][4] |

Quantitative Solubility of Structurally Similar Glycol Ethers

The following table presents available quantitative solubility data for triethylene glycol monomethyl ether. This data serves as a valuable reference point for estimating the solubility of this compound.

| Solvent | Triethylene Glycol Monomethyl Ether Solubility (at 25 °C) | Reference |

| Acetone | Completely Soluble | [3][4] |

| Benzene | Completely Soluble | [3][4] |

| Carbon Tetrachloride | Completely Soluble | [3][4] |

| Diethyl Ether | Completely Soluble | [3][4] |

| Heptane | 1.5 wt% | [3][4] |

| Methanol | Completely Soluble | [3][4] |

| Water | Miscible | [3][4] |

Experimental Protocol for Solubility Determination

A standard experimental protocol to determine the solubility of a liquid compound like this compound in an organic solvent involves the isothermal equilibrium method.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance (± 0.1 mg)

-

Thermostatic water bath or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for quantitative analysis

-

Calibrated pipettes and syringes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume or mass of each organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer for a predetermined period to ensure thorough mixing.

-

Allow the vials to equilibrate in the water bath for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. Intermittent shaking can facilitate this process.

-

-

Phase Separation:

-

After equilibration, if a solid phase is not present (as is the case for two liquids), observe for any phase separation. If the liquids are miscible, a single clear phase will be observed.

-

If two phases are present, carefully separate the solvent phase (supernatant) from the excess solute. Centrifugation can be used to ensure a clear separation if an emulsion has formed.

-

-

Quantitative Analysis:

-

Carefully extract a known aliquot of the saturated solvent phase.

-

Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the analytical range of the chosen instrument (GC or HPLC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to quantify the amount in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent (g/100mL) or as a weight percentage (wt%).

-

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for determining the miscibility and solubility of this compound in a range of organic solvents.

Caption: A flowchart illustrating the key steps in determining the solubility and miscibility of this compound in organic solvents.

Conclusion

This compound is a versatile solvent with a high likelihood of being soluble or miscible in a wide array of common organic solvents, particularly polar and aromatic ones. Its solubility in non-polar aliphatic hydrocarbons is expected to be limited. The provided data on structurally similar compounds and the detailed experimental protocol offer a strong foundation for researchers and professionals in drug development to effectively utilize this compound in their work. Direct experimental verification is recommended for applications requiring precise solubility values.

References

Triethylene glycol monobenzyl ether molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of triethylene glycol monobenzyl ether, focusing on its fundamental chemical properties. The information is presented to be a practical resource for professionals in scientific research and development.

Core Molecular Information

This compound is a chemical compound with specific physical and chemical properties. Its molecular identity is defined by its constituent atoms and their arrangement.

Key Molecular and Physical Properties

The fundamental quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C13H20O4 | [1][2] |

| Molecular Weight | 240.299 g/mol | [1][3] |

| Exact Mass | 240.13615911 | [1] |

| Density | 1.085 g/cm³ | [1] |

| Boiling Point | 358 °C at 760 mmHg | [1][4] |

| Flash Point | 170.3 °C | [1] |

| Refractive Index | 1.505 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 10 | [1] |

| Complexity | 158 | [1] |

Experimental Protocols

While specific experimental protocols involving this compound in complex biological assays are not extensively detailed in publicly available literature, its synthesis is a well-documented procedure. The following protocol outlines a common method for its preparation.

Synthesis of this compound

Objective: To synthesize this compound from triethylene glycol and benzyl (B1604629) chloride.

Materials:

-

Triethylene glycol (30 g, 0.2 mol)

-

Sodium hydroxide (B78521) (NaOH) (8 g)

-

Deionized water (8 mL)

-

Benzyl chloride (7 mL, 0.062 mol)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Methanol

Procedure:

-

Dissolve 30 g of triethylene glycol in a solution of 8 g of sodium hydroxide in 8 mL of water.

-

Stir the mixture for 10 minutes.

-

Slowly add 7 mL of benzyl chloride to the reaction mixture.

-

Heat the mixture to 100 °C and continue stirring overnight.

-

After the reaction is complete, dilute the crude product with 500 mL of saturated sodium chloride solution.

-

Extract the product with dichloromethane (2 x 400 mL).

-

Combine the organic layers and dry them with anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the resulting product by column chromatography using silica gel as the stationary phase and an eluent of ethyl acetate to ethyl acetate/methanol (10:1, v/v).

-

The final product is a light yellow oil.[5]

Logical Workflow

The synthesis of this compound follows a clear and logical workflow, from the initial reaction to the final purification of the product. This process is visualized in the diagram below.

Caption: Workflow for the synthesis of this compound.

References

Benzyl Protection of Triethylene Glycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the benzyl (B1604629) protection of triethylene glycol (TEG), a critical process in various chemical syntheses, particularly in the development of pharmaceuticals and other complex molecules. The benzyl ether is a robust protecting group for hydroxyl functionalities, stable under a wide range of reaction conditions. This document outlines the methodologies for both selective monobenzylation and exhaustive dibenzylation of triethylene glycol, including detailed experimental protocols, purification techniques, and subsequent deprotection.

Core Concepts: Williamson Ether Synthesis

The primary method for the benzylation of alcohols, including triethylene glycol, is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol's hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, benzyl bromide or benzyl chloride, in an SN2 reaction.

For triethylene glycol, a symmetrical diol, the stoichiometry of the reactants is crucial for controlling the extent of benzylation. Limiting the amount of the benzylating agent and base can favor the formation of the monobenzyl ether, while using an excess will drive the reaction towards the dibenzyl ether.

Monobenzylation of Triethylene Glycol

The selective protection of one of the two hydroxyl groups in triethylene glycol is a key step in syntheses where subsequent differential functionalization is required. The reaction yields a mixture of the desired monobenzyl ether, the dibenzyl ether byproduct, and unreacted triethylene glycol. Careful control of reaction conditions and purification are essential to isolate the monobenzylated product.

Experimental Protocol: Synthesis of Triethylene Glycol Monobenzyl Ether

This protocol is adapted from standard Williamson ether synthesis procedures for diols.

Materials:

-

Triethylene glycol (TEG)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of triethylene glycol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (0.95 eq).

-

Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the monobenzyl ether from the dibenzyl ether and unreacted triethylene glycol.

Quantitative Data:

| Parameter | Value |

| Typical Yield of Monobenzyl Ether | ~77% |

| Typical Yield of Dibenzyl Ether Byproduct | ~20% |

| Molar Ratio (TEG:NaH:BnBr) | 1 : 0.95 : 1 |

| Solvent | Anhydrous DMF or THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

Dibenzylation of Triethylene Glycol

For applications requiring the protection of both hydroxyl groups, an excess of the benzylating agent and base is used to ensure complete reaction.

Experimental Protocol: Synthesis of Triethylene Glycol Dibenzyl Ether

Materials:

-

Triethylene glycol (TEG)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of triethylene glycol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, slowly add sodium hydride (2.2 eq).

-

Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to isolate the pure dibenzyl ether.

Quantitative Data:

| Parameter | Value |

| Typical Yield | High (often >90%) |

| Molar Ratio (TEG:NaH:BnBr) | 1 : 2.2 : 2.2 |

| Solvent | Anhydrous DMF or THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

Deprotection of Benzyl Ethers

The removal of the benzyl protecting group is typically achieved through catalytic hydrogenolysis, a mild and efficient method.

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

-

Benzylated triethylene glycol

-

Palladium on carbon (10% Pd/C)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate (B1220265) for transfer hydrogenation

-

Celite®

Procedure:

-

Dissolve the benzyl-protected triethylene glycol in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected triethylene glycol.

Quantitative Data:

| Parameter | Value |

| Catalyst | 10% Palladium on Carbon |

| Hydrogen Source | H₂ gas or Ammonium Formate |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | Typically 2-12 hours |

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the key experimental workflows.

Caption: General workflow for the benzyl protection of triethylene glycol.

Caption: Workflow for the deprotection of benzylated triethylene glycol.

Caption: Reaction pathways for the benzylation and deprotection of TEG.

In-Depth Technical Guide: Triethylene Glycol Monobenzyl Ether Safety and Handling

This guide provides a comprehensive overview of the safety and handling precautions for Triethylene Glycol Monobenzyl Ether (CAS No. 55489-58-2). It is intended for researchers, scientists, and professionals in drug development who may handle this substance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior and potential hazards.

| Property | Value | Reference |

| Molecular Formula | C13H20O4 | [1] |

| Molecular Weight | 240.30 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 358 °C at 760 mmHg | [1] |

| Density | 1.09 g/cm³ | [1] |

| CAS Number | 55489-58-2 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1][2] |

Signal Word: Warning[1]

Hazard Pictograms:

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wear appropriate personal protective equipment (PPE).[1]

Storage:

-

Store in a well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store locked up.[1]

-

Recommended storage temperature is between 15-25°C.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended.[1] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[1] |

| Skin Protection | Wear protective gloves and impervious clothing.[1] |

| Respiratory Protection | If ventilation is inadequate, use a suitable respirator.[1] |

First-Aid Measures

In case of exposure, immediate first aid is crucial.

| Exposure Route | First-Aid Procedure |

| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| If on Skin | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Unsuitable Extinguishing Media:

-

Do not use a heavy water stream.[3]

Specific Hazards Arising from the Chemical:

Protective Equipment and Precautions for Firefighters:

-

Wear self-contained breathing apparatus and full protective clothing.[1]

Accidental Release Measures

Personal Precautions, Protective Equipment, and Emergency Procedures:

-

Evacuate unnecessary personnel.[3]

-

Wear appropriate personal protective equipment.[1]

-

Ensure adequate ventilation.[1]

Environmental Precautions:

-

Prevent entry into sewers and public waters.[3]

Methods and Materials for Containment and Cleaning Up:

-

Absorb spillage with inert materials (e.g., sand, diatomaceous earth).[3]

-

Collect and place in a suitable container for disposal.[3]

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the toxicity of chemicals like this compound, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.[4]

Principle: The test substance is administered orally to a group of fasted animals at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The test's outcome is the observation of mortality or evident toxicity at a specific dose level.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.[5]

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.[5]

-

Dose Preparation: The test substance is typically administered in a constant volume, with the concentration adjusted to achieve the desired dose. Water is the preferred vehicle; if the substance is not soluble in water, an oil (e.g., corn oil) may be used.[5]

-

Administration: The substance is administered by gavage in a single dose.[5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[3]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro test is used to predict the skin irritation potential of a chemical.[6]

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is measured to assess the level of irritation.[6]

Methodology:

-

RhE Model: A commercially available RhE model is used.

-

Application of Test Chemical: A small amount of the test chemical is applied to the surface of the RhE tissue.[6]

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After incubation, cell viability is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.[7]

-

Classification: A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[6]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[8]

Principle: A single dose of the test substance is applied to the eye of an experimental animal. The degree of eye irritation/corrosion is then evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[8]

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are typically used.[9]

-

Dose Application: A small, defined amount of the test substance (liquid or solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[9]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10]

-

Scoring: Ocular lesions are scored according to a standardized system.[10]

-

Reversibility: The reversibility of any observed effects is also assessed.[10]

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[8]

Visualizations

Workflow for Handling a Chemical Spill

Caption: A general workflow for responding to a chemical spill.

Hazard Management Process

References

- 1. researchgate.net [researchgate.net]

- 2. 55489-58-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. oecd.org [oecd.org]

- 4. youtube.com [youtube.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. iivs.org [iivs.org]

- 7. x-cellr8.com [x-cellr8.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 10. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

A Technical Guide to High-Purity Triethylene Glycol Monobenzyl Ether for the Scientific Community

An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of commercial sources, quality specifications, and analytical methodologies for high-purity triethylene glycol monobenzyl ether (CAS No. 55489-58-2).

This compound is a valuable bifunctional molecule, increasingly utilized as a hydrophilic polyethylene (B3416737) glycol (PEG) linker in the synthesis of complex molecules. Its applications are prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, making its purity a critical parameter for reproducible and successful outcomes in drug development and other sensitive applications.[1][2][3]

Commercial Supplier Specifications

The selection of a high-purity reagent is a critical first step in any research or development workflow. The table below summarizes the specifications for this compound from various commercial suppliers to facilitate comparison.

| Supplier | Purity Specification | Available Analytical Data |

| MedChemExpress | 99.76% | Certificate of Analysis (CoA), HNMR, RP-HPLC, LCMS[1] |

| Apollo Scientific | 98% | None specified on product page[4] |

| Crysdot | 95% | None specified on product page[2] |

| ChemicalBook | 98% (Min. Order) | None specified on product page[5] |

Note: Data is based on publicly available information and may vary by batch. It is imperative to request a batch-specific Certificate of Analysis before purchase.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount. The primary analytical method for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), which can effectively separate and identify the target compound from related impurities and residual solvents.

This protocol is a representative method for the quality control of glycol ethers and can be adapted for this compound.[6]

1. Objective: To determine the purity of a this compound sample and identify any potential impurities.

2. Materials and Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary column. A column with a cyanopropylphenyl stationary phase is recommended for good separation of glycol ethers.[6][7]

-

Column Example: Rxi-1301Sil MS (30 m, 0.25 mm ID, 0.25 µm) or equivalent.[6]

-

Sample: this compound.

-

Solvent: High-purity, distilled-in-glass grade methanol (B129727) or dichloromethane.

-

Volumetric flasks, pipettes, and syringes.

-

Electronic balance: Accurate to 0.1 mg or better.

3. Standard Preparation:

-

Prepare a stock solution by accurately weighing the this compound reference standard and dissolving it in the chosen solvent to a known concentration (e.g., 1000 µg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

4. Sample Preparation:

-

Accurately weigh the sample to be analyzed and dissolve it in the solvent to a concentration that falls within the calibration range. For example, dilute the sample to a target concentration of approximately 100 ppm.[6]

5. GC-MS Parameters (Example):

-

Injection Volume: 1 µL (split injection, e.g., 30:1 ratio).[6]

-

Injector Temperature: 260 °C.[6]

-

Carrier Gas: Helium at a constant flow.[8]

-

Oven Temperature Program: Start at 40°C, ramp to 240°C. An optimized ramp can significantly shorten analysis time.[6][8]

-

MS Detector: Electron Impact (EI) ionization mode.[8]

-

Scan Range: A range of 20-200 amu is often sufficient, as glycol units fragment readily and do not typically produce abundant ions greater than 150 amu.[6][7]

6. Data Analysis:

-

Integrate the peak area of this compound in both the standards and the sample chromatograms.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of the sample from the calibration curve.

-

Calculate the purity of the sample using the formula:

-

Purity (%) = (Measured Concentration / Expected Concentration) x 100

-

-

Identify any impurity peaks by comparing their mass spectra to library databases (e.g., NIST).

Visualized Workflows

To further clarify the processes involved in utilizing this compound, the following diagrams illustrate key workflows.

Caption: A logical workflow for qualifying a commercial supplier.

Caption: A standard procedure for purity verification via GC-MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 55489-58-2 [chemicalbook.com]

- 4. 55489-58-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 6. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 7. gcms.cz [gcms.cz]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Basic Reactivity of the Triethylene Glycol Monobenzyl Ether Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the terminal hydroxyl group in triethylene glycol monobenzyl ether (TEG-Bn). This versatile molecule is of significant interest in various scientific fields, particularly in drug development where it is often utilized as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). Understanding the reactivity of its hydroxyl group is crucial for the successful design and synthesis of complex molecular architectures.

Introduction to this compound (TEG-Bn)

This compound, with the chemical formula C₁₃H₂₀O₄, possesses a primary hydroxyl group at one end of a triethylene glycol chain, while the other end is capped with a benzyl (B1604629) ether. This amphiphilic nature, combining a hydrophilic polyethylene (B3416737) glycol (PEG)-like chain and a hydrophobic benzyl group, imparts unique solubility characteristics. The terminal hydroxyl group is a key functional handle that allows for a wide range of chemical modifications, making TEG-Bn a valuable building block in organic synthesis.

The reactivity of this primary alcohol is influenced by several factors, including the electron-donating effect of the adjacent ether oxygen atoms and the steric hindrance imposed by the bulky benzyl group. While the ether linkages can enhance the nucleophilicity of the hydroxyl group, the benzyl group may moderately impede the approach of bulky reagents.

Acidity of the Hydroxyl Group

The pKa value of the hydroxyl group in TEG-Bn is not widely reported in the literature. However, it is expected to be similar to that of other primary alcohols and polyethylene glycol ethers. The pKa of primary alcohols in water is typically around 16-17. The presence of the ether oxygen atoms in the triethylene glycol chain may slightly decrease the pKa (increase the acidity) due to their electron-withdrawing inductive effect, though this effect is generally modest. For practical purposes in synthesis, the hydroxyl group of TEG-Bn is considered a weak acid and requires a strong base for deprotonation.

Core Reactions of the Hydroxyl Group

The terminal hydroxyl group of TEG-Bn undergoes all the typical reactions of a primary alcohol. The most synthetically useful transformations include etherification, esterification, oxidation, and tosylation.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming an ether linkage by reacting an alkoxide with an alkyl halide. The hydroxyl group of TEG-Bn can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile.

Reaction Pathway:

Caption: Williamson Ether Synthesis of TEG-Bn.

Experimental Protocol: Synthesis of a Methyl Ether Derivative of TEG-Bn

-

Materials:

-

This compound (TEG-Bn)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a solution of TEG-Bn (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add NaH (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired methyl ether derivative.

-

| Reactant | Molar Eq. | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | 1.5 | NaH (1.2 eq) | THF | 0 to RT | 12-16 | 85-95 |

| Ethyl Bromide | 1.5 | NaH (1.2 eq) | THF | 0 to RT | 12-16 | 80-90 |

Esterification (Fischer Esterification)

Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The hydroxyl group of TEG-Bn can be esterified with a variety of carboxylic acids under these conditions. To drive the equilibrium towards the product, either the alcohol or the carboxylic acid is used in excess, and the water formed during the reaction is typically removed.[1]

Reaction Pathway:

Caption: Fischer Esterification of TEG-Bn.

Experimental Protocol: Synthesis of this compound Acetate

-

Materials:

-

This compound (TEG-Bn)

-

Acetic acid

-

p-Toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of TEG-Bn (1.0 eq) in toluene, add acetic acid (3.0 eq) and a catalytic amount of p-TSA (0.1 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the acetate derivative.

-

| Carboxylic Acid | Molar Eq. | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Acetic Acid | 3.0 | p-TSA (0.1 eq) | Toluene | Reflux | 4-8 | 90-98 |

| Propionic Acid | 3.0 | H₂SO₄ (cat.) | Toluene | Reflux | 4-8 | 88-95 |

Spectroscopic Data for 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl acetate:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.37-7.27 (m, 5H, Ar-H), 4.57 (s, 2H, Ar-CH₂), 4.22 (t, J = 4.8 Hz, 2H, -CH₂-OAc), 3.71-3.64 (m, 8H, -O-CH₂-CH₂-O-), 2.08 (s, 3H, -C(O)CH₃).[2]

Oxidation

The primary hydroxyl group of TEG-Bn can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation Pathways:

Caption: Oxidation of the TEG-Bn hydroxyl group.

Experimental Protocol 1: Swern Oxidation to the Aldehyde

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[3][4][5][6][7][8]

-

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Anhydrous dichloromethane (B109758) (DCM)

-

This compound (TEG-Bn)

-

Triethylamine (B128534) (TEA)

-

-

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of TEG-Bn (1.0 eq) in anhydrous DCM dropwise and stir for another 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Experimental Protocol 2: Jones Oxidation to the Carboxylic Acid

The Jones oxidation is a strong oxidation that converts primary alcohols directly to carboxylic acids.[9][10][11]

-

Materials:

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

This compound (TEG-Bn)

-

-

Procedure:

-

Prepare the Jones reagent by dissolving CrO₃ in water and slowly adding concentrated H₂SO₄.

-

To a solution of TEG-Bn (1.0 eq) in acetone at 0 °C, add the Jones reagent dropwise until a persistent orange color is observed.

-

Stir the reaction for 1-2 hours at 0 °C.

-

Quench the excess oxidant by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the carboxylic acid.

-

| Reaction | Oxidizing Agent | Solvent | Temp. (°C) | Product | Typical Yield (%) |

| Swern Oxidation | (COCl)₂, DMSO, TEA | DCM | -78 to RT | Aldehyde | 80-90 |

| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | 0 | Carboxylic Acid | 75-85 |

Tosylation

Tosylation of the hydroxyl group converts it into a good leaving group (tosylate), which is useful for subsequent nucleophilic substitution reactions.

Reaction Pathway:

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2-(2-Ethoxyethoxy)ethyl acetate(112-15-2) 1H NMR [m.chemicalbook.com]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Page loading... [guidechem.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Jones Oxidation [organic-chemistry.org]

- 11. Jones oxidation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Surface Functionalization with Triethylene Glycol Monobenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with triethylene glycol (TEG) derivatives is a critical technique for modulating interfacial properties in a variety of biomedical and pharmaceutical applications. Specifically, the use of triethylene glycol monobenzyl ether offers a unique combination of hydrophilicity, conferred by the TEG moiety, and the potential for further chemical modification or specific interactions involving the benzyl (B1604629) group. This surface modification is particularly valuable for reducing non-specific protein adsorption and cellular adhesion, which is a crucial requirement for implantable medical devices, diagnostic platforms, and drug delivery systems.[1][2][3] The oligo(ethylene glycol) chains extend into the aqueous environment, creating a hydrated layer that sterically hinders the close approach of proteins and cells, thereby preventing biofouling.[3][4]

These application notes provide detailed protocols for the functionalization of gold and silicon dioxide surfaces with this compound derivatives. Additionally, methods for the characterization of these modified surfaces and the assessment of their efficacy in resisting protein adsorption are described.

Key Applications

-

Non-fouling Surfaces: Creating surfaces that resist the non-specific adsorption of proteins and adhesion of cells is essential for the in vivo performance of medical devices and the accuracy of in vitro diagnostic assays.[1][3][5]

-

Drug Delivery: Functionalized nanoparticles and surfaces can be used to control the interaction with biological systems, improving circulation times and targeting of therapeutic agents.[6][7]

-

Tissue Engineering: Modifying the surface of scaffolds can guide cell behavior, promoting specific cell attachment and tissue formation while preventing unwanted cellular adhesion.[8][9]

-

Biosensors: Minimizing non-specific binding on sensor surfaces is critical for achieving high sensitivity and specificity.[2]

Data Presentation

The effectiveness of surface functionalization is typically assessed by measuring changes in surface properties, such as wettability, and by quantifying the reduction in protein adsorption. The following tables summarize typical data obtained when modifying surfaces with short-chain ethylene (B1197577) glycol derivatives.

Table 1: Water Contact Angle Measurements on Modified Surfaces

| Surface Type | Water Contact Angle (θ) | Reference |

| Unmodified Gold | ~85° | [10] |

| TEG-modified Gold | ~30-40° | [11] |

| Unmodified Silicon Dioxide | ~45° | [12] |

| TEG-modified Silicon Dioxide | ~25-35° | [12] |

Table 2: Protein Adsorption on Modified Surfaces

| Surface Type | Fibrinogen Adsorption (ng/cm²) | Reference |

| Unmodified Gold | > 300 | [1] |

| TEG-modified Gold | < 20 | [1] |

| Unmodified Polystyrene | ~400 | [13] |

| COOH-functionalized Polystyrene | ~250 | [13] |

Experimental Protocols

Protocol 1: Functionalization of Gold Surfaces using a Thiol-Derivatized this compound

This protocol describes the formation of a self-assembled monolayer (SAM) of a thiol-derivatized this compound on a gold surface. This method is widely used due to the strong affinity of sulfur for gold, leading to the formation of a stable and well-ordered monolayer.[2]

Materials:

-

Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)

-

11-mercapto-1-undecanol

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Methanesulfonyl chloride

-

Sodium azide

-

Lithium aluminum hydride (LAH) or Triphenylphosphine (PPh₃)

-

Ethanol (B145695), absolute

-

Ultrapure water

-

Nitrogen gas

Procedure:

-

Synthesis of Thiol-derivatized this compound:

-

This multi-step synthesis first involves the conversion of the terminal hydroxyl group of this compound to a better leaving group, followed by nucleophilic substitution to introduce a thiol or a precursor. A plausible synthetic route is outlined in the diagram below. Note: This synthesis should be performed by a qualified chemist in a controlled laboratory environment.

-

-

Substrate Preparation:

-

Clean the gold substrates by sonicating in a sequence of acetone, ethanol, and ultrapure water (15 minutes each).

-

Dry the substrates under a stream of nitrogen.

-

Treat the substrates with UV-Ozone for 15 minutes to remove any organic contaminants.

-

-

SAM Formation:

-

Prepare a 1 mM solution of the thiol-derivatized this compound in absolute ethanol.

-

Immerse the cleaned gold substrates in the thiol solution.

-

Incubate for 18-24 hours at room temperature in a dark, nitrogen-purged environment to allow for the formation of a well-ordered SAM.

-

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution.

-

Rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.

-

Dry the functionalized substrates under a gentle stream of nitrogen.

-

Store in a desiccator until further use.

-

Protocol 2: Functionalization of Silicon Dioxide Surfaces using a Silane-Derivatized this compound

This protocol details the modification of silicon dioxide surfaces (e.g., glass, quartz, or silicon wafers) using a silane (B1218182) derivative of this compound. The silane group reacts with the hydroxyl groups on the surface to form a stable covalent bond.

Materials:

-

Silicon dioxide-based substrates (e.g., glass slides, silicon wafers)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Toluene, anhydrous

-

Ethanol

-

Ultrapure water

-

Nitrogen gas

Procedure:

-

Synthesis of Silane-Derivatized this compound:

-

The terminal hydroxyl group of this compound can be functionalized to react with the amine group of APTES. For example, by converting the hydroxyl to a carboxylic acid and then using a carbodiimide (B86325) coupling agent. Note: This synthesis should be performed by a qualified chemist.

-

-

Substrate Preparation:

-

Clean the silicon dioxide substrates by sonicating in a sequence of detergent solution, ultrapure water, and ethanol (15 minutes each).

-

Dry the substrates under a stream of nitrogen.

-

Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to generate hydroxyl groups.

-

-

Silanization:

-

Prepare a 2% (v/v) solution of the silane-derivatized this compound in anhydrous toluene.

-

Immerse the cleaned and activated substrates in the silane solution.

-

Incubate for 2-4 hours at room temperature or 30 minutes at 60°C.

-

-

Rinsing and Curing:

-

Remove the substrates from the silane solution.

-

Rinse thoroughly with toluene, followed by ethanol, to remove excess silane.

-

Dry the substrates under a gentle stream of nitrogen.

-

Cure the silane layer by baking in an oven at 110°C for 30-60 minutes.

-

Characterization and Validation Protocols

Protocol 3: Water Contact Angle Goniometry

This protocol is for assessing the hydrophilicity of the surface before and after functionalization. A decrease in the water contact angle is indicative of a more hydrophilic surface, which is expected after modification with TEG.

Procedure:

-

Place the substrate on the goniometer stage.

-

Dispense a small droplet (2-5 µL) of ultrapure water onto the surface.

-

Capture an image of the droplet and use the software to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

-

Repeat the measurement at multiple locations on the surface to ensure homogeneity.

Protocol 4: Protein Adsorption Assay (ELISA-based)

This protocol provides a method to quantify the amount of protein that adsorbs to the functionalized surface.

Materials:

-

Functionalized and control (unmodified) substrates

-

Protein solution (e.g., 1 mg/mL Fibrinogen or Bovine Serum Albumin in PBS)

-

Primary antibody specific to the adsorbed protein

-

Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

-

Enzyme substrate (e.g., TMB)

-

Blocking buffer (e.g., 1% BSA in PBS)

-